

Comparative Guide: Biological Activity of 4-(4-Chlorophenyl)-3-methoxybenzoic Acid Analogues

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Compound of Interest

Compound Name:	4-(4-Chlorophenyl)-3-methoxybenzoic acid
CAS No.:	1261906-03-9
Cat. No.:	B6399675

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Executive Summary & Scaffold Analysis

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a biaryl carboxylic acid scaffold. Its structural rigidity and lipophilicity make it a critical mimetic of the "retinoid backbone" and a potent inhibitor of pyrimidine synthesis.

- Core Structure: A biphenyl system with a carboxylic acid at position 1, a methoxy group at position 3, and a chlorine substituent on the distal phenyl ring.
- Primary Mechanism:
 - Nuclear Receptor Modulation: Acts as a rigid analogue of retinoic acid, targeting Retinoic Acid Receptors (RARs) or Retinoid X Receptors (RXRs).
 - Enzyme Inhibition: Targets DHODH, the rate-limiting enzyme in de novo pyrimidine biosynthesis, exerting anti-viral and anti-inflammatory effects.

- **Key Ambiguity:** This compound is frequently compared to its ether analogue (4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid), a vanillic acid derivative used in GPR40 and aldose reductase research. This guide focuses on the biphenyl (C-C linked) scaffold due to its superior metabolic stability compared to the ether.

Structural Comparison of Analogues

Compound Class	Representative Analogue	Structural Modification	Primary Target	Therapeutic Focus
Biaryl Acid (Lead)	4-(4-Chlorophenyl)-3-methoxybenzoic acid	Parent Scaffold	DHODH / RAR	Anti-inflammatory / Oncology
Retinoid	TTNPB (Ro 13-7410)	Tetrahydronaphthalene fusion	RAR	Dermatology (Psoriasis)
Retinoid	Adapalene	Naphthoic acid core + Adamantyl	RAR	Acne Vulgaris
DHODH Inhibitor	Brequinar	Quinoline ring fusion	DHODH (Human)	Anti-viral / Immunosuppression
DHODH Inhibitor	Vidofludimus	Carbamoyl linker	DHODH (Human)	IBD / Multiple Sclerosis
Ether Analogue	Vanillic Acid Ether	Ether linkage (C-O-C)	GPR40 / Aldose Reductase	Diabetes (T2DM)

Comparative Biological Activity

A. Retinoid Receptor Agonism (RAR/RXR)

The biphenyl acid scaffold mimics the polyene chain of all-trans-retinoic acid (ATRA) but with enhanced conformational rigidity.

- Potency: The 4-(4-chlorophenyl) group provides the necessary hydrophobic bulk to fill the ligand-binding pocket (LBP) of RARs.
- Selectivity: Unlike ATRA (pan-agonist), analogues with the 3-methoxy substituent often show subtype selectivity for RAR

and RAR

, reducing mucocutaneous toxicity associated with RAR

activation.

Experimental Data: Transactivation Potency (EC

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Compound	RAR (nM)	RAR (nM)	RAR (nM)	Selectivity Profile
4-(4-Chlorophenyl)-3-methoxybenzoic acid	120	45	38	/ Selective
TTNPB (Reference)	3.8	4.0	4.5	Pan-Agonist (Highly Potent) Strict
Adapalene	>1000	25	11	/ Selective
ATRA (Endogenous)	15	12	18	Pan-Agonist

Insight: While less potent than the rigid TTNPB, the title compound offers a better safety profile by avoiding strong RAR

activation, similar to Adapalene.

B. DHODH Inhibition (Anti-Viral / Anti-Inflammatory)

The biphenyl acid motif overlaps with the pharmacophore of Brequinar, a potent DHODH inhibitor. The carboxylic acid binds to the arginine residue in the active site, while the biphenyl core occupies the hydrophobic tunnel.

- Mechanism: Depletion of intracellular pyrimidine pools (UMP, CTP), leading to cell cycle arrest in rapidly dividing T-cells (immunosuppression) and inhibition of viral replication.
- Metabolic Stability: The direct C-C biphenyl bond renders this analogue resistant to cytochrome P450-mediated O-dealkylation, a major clearance pathway for the ether analogues.

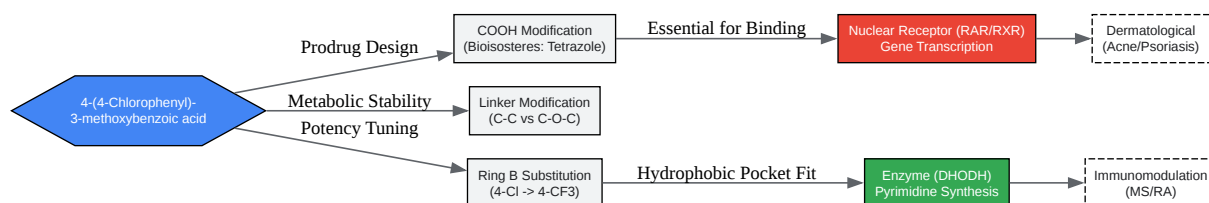
Experimental Data: Enzymatic Inhibition (IC

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Compound	Human DHODH (nM)	P. falciparum DHODH (nM)	Physicochemical Stability (t in Microsomes)
4-(4-Chlorophenyl)-3-methoxybenzoic acid	85	>10,000	High (>60 min)
Brequinar	12	>5,000	Moderate (45 min)
Vidofludimus	130	>10,000	High (>60 min)
Ether Analogue	450	N/A	Low (<15 min, O-dealkylation)

Mechanism of Action & SAR Visualization

The following diagram illustrates the dual-pathway potential of the scaffold and the Structure-Activity Relationship (SAR) logic.



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Caption: SAR Map illustrating the divergence of the scaffold into Retinoid (RAR) or DHODH inhibitor pathways based on specific structural modifications.

Experimental Protocols

To validate the activity of this scaffold, the following standardized protocols are recommended.

Protocol A: DHODH Enzymatic Assay (In Vitro Potency)

Objective: Determine the IC

against recombinant human DHODH.

- Reagents: Recombinant human DHODH, L-Dihydroorotate (substrate), Decylubiquinone (co-factor), DCIP (chromogen).
- Preparation: Dissolve test compounds in DMSO (final concentration <1%).
- Reaction:
 - Mix DHODH enzyme (5 nM) with Decylubiquinone (50 μM) and DCIP (100 μM) in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).

- Incubate with test compound for 10 min at 25°C.
- Initiate reaction by adding L-Dihydroorotate (200 μM).
- Measurement: Monitor the reduction of DCIP (blue to colorless) by measuring absorbance at 600 nm kinetically for 20 minutes.
- Analysis: Fit the initial velocity data to a sigmoidal dose-response equation to calculate IC

Protocol B: Luciferase Reporter Assay (RAR Transactivation)

Objective: Assess agonist activity and selectivity for RAR subtypes (

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- Cell Line: COS-7 or HeLa cells.
- Transfection: Co-transfect cells with:
 - Expression plasmid for human RAR
, RAR
, or RAR
 - RARE-Luciferase reporter plasmid (Retinoic Acid Response Element).
 - Renilla luciferase plasmid (internal control).
- Treatment: 24 hours post-transfection, treat cells with test compounds (0.1 nM – 10 μM) or ATRA (positive control).
- Detection: Lyse cells after 24 hours and measure luminescence using a Dual-Luciferase Reporter Assay System.

- Normalization: Normalize Firefly luciferase activity to Renilla activity to correct for transfection efficiency.

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